4-(Morpholine-4-carboxamido)phenylboronic acid
Overview
Description
4-(Morpholine-4-carboxamido)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine-4-carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholine-4-carboxamido)phenylboronic acid typically involves the reaction of 4-bromoaniline with morpholine-4-carboxylic acid under suitable conditions to form the intermediate 4-(morpholine-4-carboxamido)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Morpholine-4-carboxamido)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products:
Oxidation: 4-(Morpholine-4-carboxamido)phenol.
Reduction: 4-(Morpholine-4-carboxamido)aniline.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
4-(Morpholine-4-carboxamido)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-carboxamido)phenylboronic acid primarily involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols, hydroxyl groups, and amino groups, making it a versatile tool in enzyme inhibition and molecular recognition . The morpholine-4-carboxamido group can enhance the compound’s solubility and binding affinity to specific molecular targets .
Comparison with Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
- 4-(Phenylamino)carbonylphenylboronic acid
- 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
- 4-(Succinylamino)phenylboronic acid pinacol ester
Uniqueness: The presence of both the boronic acid and morpholine-4-carboxamido groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
[4-(morpholine-4-carbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c15-11(14-5-7-18-8-6-14)13-10-3-1-9(2-4-10)12(16)17/h1-4,16-17H,5-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOUZXXGAUGNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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